10-Triethoxysilyldecanoic acid
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Overview
Description
10-Triethoxysilyldecanoic acid is an organosilicon compound with the molecular formula C16H34O5Si. This compound is characterized by the presence of a silyl group attached to a decanoic acid backbone, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Triethoxysilyldecanoic acid typically involves the reaction of decanoic acid with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the silyl ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-Triethoxysilyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogenating agents or amines are employed under appropriate conditions.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Alcohol derivatives.
Substitution: Functionalized silyl compounds.
Scientific Research Applications
10-Triethoxysilyldecanoic acid finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance and durability
Mechanism of Action
The mechanism of action of 10-Triethoxysilyldecanoic acid involves its ability to form stable bonds with various substrates through its silyl group. This interaction can modify the physical and chemical properties of the substrates, enhancing their performance in specific applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
- 10-Hydroxydecanoic acid
- 10-Undecenoic acid
- 10-Bromodecanoic acid
Comparison: 10-Triethoxysilyldecanoic acid is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and functionality compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring strong adhesion, enhanced stability, and specific chemical modifications.
Properties
IUPAC Name |
10-triethoxysilyldecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPEARDMMHITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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